molecular formula C23H21F5N2O2S B1193635 STAT3 -IN-11

STAT3 -IN-11

Número de catálogo: B1193635
Peso molecular: 484.49
Clave InChI: NRLZMLFUGGICGK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

STAT3-IN-11 is a STAT3 inhibitor which selectively inhibits STAT3 phosphorylation and exhibits potent antitumor activity.

Análisis De Reacciones Químicas

Chemical Binding Mechanism and Structural Interactions

STAT3-IN-11 is a small-molecule inhibitor targeting the SH2 domain of STAT3, critical for its phosphorylation-dependent dimerization and transcriptional activity. While the exact structure of STAT3-IN-11 is not explicitly detailed in the provided sources, analogous compounds such as S3I-201, H182, and N4 offer insights into its potential binding mechanism:

Key Binding Features:

  • SH2 Domain Targeting : STAT3-IN-11 likely mimics the phosphotyrosine (pY) residue of STAT3’s activation loop (Tyr705), competitively disrupting pY-SH2 domain interactions required for dimerization .

  • Hydrogen Bonding : Computational models suggest interactions with residues critical for SH2 domain function, including Arg609, Lys591, and Ser611 . For example, S3I-201 forms hydrogen bonds via its aminosalicylic moiety with Arg609 and Lys591 .

  • Hydrophobic Interactions : Analogues like N4 engage hydrophobic pockets involving residues such as Ile597 and Ile634, stabilizing inhibitor binding .

Covalent Binding and Irreversible Inhibition

Azetidine-based STAT3 inhibitors (e.g., H182) demonstrate irreversible binding via a nucleophilic aromatic substitution (S<sub>N</sub>Ar) mechanism. Key findings include:

Reaction Mechanism:

  • Electrophilic Fluorine : The para-fluorine in perfluorophenyl-sulfonamide systems undergoes S<sub>N</sub>Ar with cysteine residues (e.g., Cys542, Cys550) in STAT3, forming covalent adducts .

  • Thermodynamic Stability : Isothermal titration calorimetry (ITC) for H182 revealed a spontaneous binding process (ΔG = −32.6 kJ/mol) with a K<sub>D</sub> of 1.97 μM .

Inhibition of STAT3 DNA-Binding Activity

STAT3-IN-11 directly blocks STAT3-DNA interactions, as shown in electrophoretic mobility shift assays (EMSA):

Experimental Data:

CompoundIC<sub>50</sub> (μM)Target SpecificityKey Residues Affected
S3I-20135–100STAT3 > STAT1/5Arg609, Lys591
H1820.46STAT3 (irreversible)Cys542, Cys550
N40.57STAT3 SH2 domainLys591, Ile597
  • Recovery Assays : Inactive STAT3 monomers reverse S3I-201’s inhibition, confirming direct SH2 domain binding .

  • Selectivity : STAT3-IN-11 analogues show minimal cross-reactivity with STAT1/5 or Src kinases .

Disruption of STAT3 Dimerization

STAT3-IN-11 prevents STAT3-STAT3 dimer formation, a prerequisite for nuclear translocation and transcriptional activity:

Structural Evidence:

  • Co-Immunoprecipitation (Co-IP) : N4 reduces STAT3 dimerization by >60% at 2 μM in pancreatic cancer cells .

  • Molecular Dynamics : Inhibitors like S3I-201 occupy the hydrophobic pocket of the SH2 domain, sterically hindering dimerization .

Impact on Downstream Signaling and Therapeutic Relevance

STAT3-IN-11 suppresses oncogenic pathways by inhibiting STAT3-driven gene expression (e.g., Bcl-2, c-Myc) :

Pharmacodynamic Effects:

  • Apoptosis Induction : STAT3 inhibition increases caspase-3/7 activity in cancer cells .

  • Metastasis Suppression : Blocking STAT3 nuclear translocation reduces invasiveness in pancreatic and breast cancer models .

Limitations and Off-Target Effects

While potent, early STAT3 inhibitors face challenges:

  • Cysteine Reactivity : S3I-201 non-specifically alkylates multiple cysteine residues (e.g., Cys108, Cys687), reducing selectivity .

  • Cellular Toxicity : High concentrations of azetidine inhibitors (e.g., H182) show cytotoxicity in non-malignant cells .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie STAT3-IN-11's inhibitory activity, and how can researchers validate target engagement in cellular assays?

STAT3-IN-11 inhibits STAT3 signaling by targeting its SH2 domain, which is critical for phosphotyrosine-mediated dimerization and transcriptional activation . To validate target engagement, researchers should employ:

  • Western blotting to quantify phospho-STAT3 (Tyr705) suppression.
  • Competitive fluorescence polarization assays using recombinant SH2 domains to measure binding affinity.
  • siRNA-mediated STAT3 knockdown as a control to confirm on-target effects.

Q. Which in vitro and in vivo models are most appropriate for evaluating STAT3-IN-11's efficacy in cancer research?

  • Cell lines : Use STAT3-hyperactivated models (e.g., MDA-MB-231 breast cancer or A549 lung cancer cells) to assess proliferation/apoptosis via MTT or flow cytometry .
  • Xenograft models : Nude mice implanted with STAT3-dependent tumors, with dosing adjusted based on pharmacokinetic data (e.g., half-life from plasma analysis) .
  • Controls : Include vehicle-treated and STAT3-wildtype vs. knockout comparisons to isolate compound-specific effects .

Q. What biomarkers are most reliable for monitoring STAT3 pathway inhibition in preclinical studies?

Key biomarkers include:

  • Phospho-STAT3 (Tyr705) levels via immunoblotting or ELISA.
  • Downstream targets (e.g., Bcl-xL, cyclin D1) quantified by qRT-PCR.
  • Functional assays like STAT3-dependent luciferase reporters .

Advanced Research Questions

Q. How should researchers optimize biochemical assays to distinguish STAT3-IN-11's selectivity against other STAT family members?

  • Kinase profiling panels : Test inhibition against STAT1, STAT5, and JAK2 using recombinant proteins.
  • Cellular thermal shift assays (CETSA) : Confirm STAT3-specific stabilization in lysates.
  • IC50 comparisons : Calculate compound potency across STAT isoforms using dose-response curves .

Q. What statistical approaches are recommended for analyzing dose-response relationships in STAT3-IN-11 studies?

  • Nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50 values.
  • ANOVA with post-hoc tests for multi-group comparisons (e.g., tumor volume across dosing cohorts).
  • Power analysis to determine sample size, ensuring statistical significance (α = 0.05, power ≥80%) .

Q. How can contradictory results between phospho-STAT3 suppression and transcriptional activity be resolved methodologically?

  • Time-course experiments : Assess temporal discordance between phosphorylation and gene expression.
  • Chromatin immunoprecipitation (ChIP) : Verify STAT3-DNA binding despite phosphorylation changes.
  • RNA sequencing : Identify compensatory pathways (e.g., NF-κB activation) masking transcriptional effects .

Q. What orthogonal validation techniques are critical when assessing STAT3-IN-11's off-target effects in phenotypic screens?

  • CRISPR/Cas9-mediated STAT3 knockout : Confirm phenotype reversal.
  • Proteome-wide profiling (e.g., mass spectrometry) to detect off-target protein interactions.
  • Rescue experiments : Reintroduce STAT3 mutants resistant to inhibition .

Q. How should pharmacokinetic studies be designed to inform dosing schedules for STAT3-IN-11 in preclinical models?

  • Plasma pharmacokinetics : Measure compound half-life (t1/2), Cmax, and AUC via LC-MS/MS.
  • Tissue distribution : Analyze drug penetration in tumors vs. normal organs.
  • Metabolite identification : Use hepatocyte incubations to assess stability .

Q. What computational modeling approaches can predict STAT3-IN-11's binding kinetics and guide structural optimization?

  • Molecular dynamics simulations : Analyze SH2 domain-ligand interactions over time.
  • Free energy perturbation (FEP) : Predict binding affinity changes for derivative compounds.
  • Docking studies : Screen virtual libraries for improved binding poses .

Q. How can researchers integrate multi-omics data to contextualize STAT3-IN-11's mechanism in heterogeneous tumors?

  • Transcriptomics and proteomics : Correlate STAT3 inhibition with pathway enrichment (e.g., apoptosis, immune evasion).
  • Single-cell RNA sequencing : Identify subpopulations resistant to treatment.
  • Network pharmacology : Map STAT3 crosstalk with EGFR or PI3K pathways .

Q. Methodological Best Practices

  • Experimental Design : Use randomized block designs for animal studies to minimize bias .
  • Data Reproducibility : Include triplicate biological replicates and report standard deviations .
  • Ethical Compliance : Obtain institutional approval for animal studies and disclose conflicts of interest .

Propiedades

Fórmula molecular

C23H21F5N2O2S

Peso molecular

484.49

Nombre IUPAC

3-((4-Isopropylbenzyl)((perfluorophenyl)methyl)amino)benzenesulfonamide

InChI

InChI=1S/C23H21F5N2O2S/c1-13(2)15-8-6-14(7-9-15)11-30(16-4-3-5-17(10-16)33(29,31)32)12-18-19(24)21(26)23(28)22(27)20(18)25/h3-10,13H,11-12H2,1-2H3,(H2,29,31,32)

Clave InChI

NRLZMLFUGGICGK-UHFFFAOYSA-N

SMILES

O=S(C1=CC=CC(N(CC2=CC=C(C(C)C)C=C2)CC3=C(F)C(F)=C(F)C(F)=C3F)=C1)(N)=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

STAT3-IN-11;  STAT3IN11;  STAT3 IN 11;  STAT3-IN 11;  STAT3 IN-11

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.